molecular formula C11H14O3 B1588472 Dehydrololiolide CAS No. 19355-58-9

Dehydrololiolide

Cat. No. B1588472
CAS RN: 19355-58-9
M. Wt: 194.23 g/mol
InChI Key: DJSMGUVSIWKZJW-UHFFFAOYSA-N
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Description

Dehydrololiolide is a chemical compound with the formula C11H14O3 . It has a molecular weight of 194.23 . It is also known by other names such as 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2,6-benzofurandione and 2,6-Benzofurandione .


Synthesis Analysis

Dehydrololiolide has been synthesized from megastigma-4,6,8-trien-3-one by regioselective ozonolysis and epoxidation . Another synthesis method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dehydrololiolide include regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .


Physical And Chemical Properties Analysis

Dehydrololiolide has a melting point of 101-102℃ . More detailed physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

1. Role in Catalytic Dehydrogenation

Dehydrololiolide is implicated in the catalytic dehydrogenation of light alkanes on metals and metal oxides. This process is crucial for producing light olefins, a significant component in various industrial applications. The study by Sattler et al. (2014) delves into the materials used for catalyzing this reaction, including the impact of factors like active sites and catalyst performance (Sattler, J. et al., 2014).

2. Utility in Protein Functionalization

Dehydrololiolide has been identified as playing a role in the functionalization of dehydroalanine in proteins. Daďová et al. (2018) discuss how dehydrololiolide contributes to the modification of protein side-chains and acts as an activity-based probe in protein studies (Daďová, J. et al., 2018).

3. Occurrence in Natural Products

A study on Nicotiana tabacum, a type of tobacco, isolated dehydrololiolide along with another compound, identifying its presence as a carotenoid-related compound. This research by Uegaki Reiko et al. (1979) highlights the natural occurrence and potential applications of dehydrololiolide in enhancing the quality of tobacco products (Uegaki Reiko et al., 1979).

properties

IUPAC Name

4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSMGUVSIWKZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrololiolide

CAS RN

19355-58-9
Record name Dehydrololiolide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019355589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROLOLIOLIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0MGI87MHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
R Uegaki, T Fujimori, H Kaneko, K Kato… - Agricultural and …, 1979 - jstage.jst.go.jp
… We report here the isolation and identification of two compounds, dehydrololiolide(1) and 3-oxo-actinidol(2), which could be also added to the carotenoid-related compounds. …
Number of citations: 16 www.jstage.jst.go.jp
H Tamura, A Fujita, Y Takagi, T Kitahara… - Bioscience …, 1994 - Taylor & Francis
… Simple Synthesis of Dehydrololiolide t … Dehydrololiolide, isolated from tobacco leaves, was synthesized via the intramolecular aldol reaction, Reformatsky reaction, and Wittig …
Number of citations: 4 www.tandfonline.com
O Takazawa, K Kogami, K Hayashi - Chemistry Letters, 1983 - journal.csj.jp
Loliolide, dehydrololiolide, and 3-oxoactinidol were synthesized from megastigma-4, 6, 8-trien-3-one by regioselective ozonolysis and epoxidation.
Number of citations: 4 www.journal.csj.jp
SNSSN Solutions, HA AI, HPHE Regulation - dpsnutrition.net
… One such compound is (-) â dehydrololiolide. (-) â dehydrololiolide has been shown to … , we use a Brassaiopsis Glomerulata extract specifically extracted for (-) â dehydrololiolide. …
Number of citations: 0 www.dpsnutrition.net
T Fujimori, R Kasuga, H Kaneko… - Contributions to Tobacco …, 1978 - sciendo.com
… 3-0xoactinidol was a very unstable compound and was readily converted to dehydrololiolide at room temperature. The plausible mode of the formation of dehydrololiolide from lutein …
Number of citations: 29 sciendo.com
JX Zheng, Y Zheng, H Zhi, Y Dai, NL Wang… - Chemistry of Natural …, 2014 - Springer
In our previous papers, we reported on the anti-anoxic effects of the 60% ethanolic extract of Selaginella uncinata and the anti-anoxic biflavonoids isolated from the EtOAc-soluble …
Number of citations: 14 link.springer.com
JH Wang, CD Dai, R Long, JH Yao, X Chen… - Biochemical Systematics …, 2022 - Elsevier
The phytochemical investigation of the stems of Fissistigma retusum (H.Lév.) Rehder led to the isolation of a new phenolic derivative methyl 3-hydroxy-2,4- dimethoxybenzoate (1), …
Number of citations: 2 www.sciencedirect.com
MJ Balunas, B Su, S Riswan, HHS Fong… - Phytochemistry …, 2009 - Elsevier
… AI assay, while 9 and (−)-dehydrololiolide (12) showed activity in the cell-based AI assay. … The monoterpenoid (−)-dehydrololiolide (12), was found to be active in the cell-based AI …
Number of citations: 30 www.sciencedirect.com
W Xu, J Wang, B Ju, X Lan, X Ying… - Natural Product …, 2022 - Taylor & Francis
A novel lignan, identified as 4-(3,4-dihydroxyphenyl)-6,7-dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one, named oleralignan A (1), together with six known compounds, loliolide (…
Number of citations: 12 www.tandfonline.com
FA Macías, R Lacret, RM Varela, C Nogueiras… - Phytochemistry, 2008 - Elsevier
… We report here the isolation of one monoterpene, seven apocarotenoids and the dehydrololiolide. Two of the apocarotenoids have been isolated for the first time as natural products – …
Number of citations: 75 www.sciencedirect.com

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